

# In-Depth Technical Guide to 3-Methyl-1-tosyl-1H-pyrazol-5-amine

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## Compound of Interest

**Compound Name:** 3-Methyl-1-tosyl-1H-pyrazol-5-amine

**Cat. No.:** B3179841

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## Introduction

**3-Methyl-1-tosyl-1H-pyrazol-5-amine** is a heterocyclic organic compound featuring a pyrazole ring system. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The incorporation of a tosyl (p-toluenesulfonyl) group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design and development. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **3-Methyl-1-tosyl-1H-pyrazol-5-amine**.

## Chemical Properties

The fundamental chemical and physical properties of **3-Methyl-1-tosyl-1H-pyrazol-5-amine** are summarized below. To date, specific experimental data on properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. The data presented is based on information from chemical suppliers and extrapolated knowledge from related structures.

Property	Value	Source/Comment
IUPAC Name	3-methyl-1-(4-methylphenyl)sulfonyl-1H-pyrazol-5-amine	---
CAS Number	92133-93-2	---
Molecular Formula	C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O <sub>2</sub> S	---
Molecular Weight	251.31 g/mol	---
Appearance	White to off-white solid	Certificate of Analysis
Purity	≥99.90% (by LCMS)	Certificate of Analysis
Storage	Store at 4°C, protect from light	Certificate of Analysis

## Synthesis

A detailed experimental protocol for the synthesis of **3-Methyl-1-tosyl-1H-pyrazol-5-amine** is not explicitly described in the reviewed literature. However, a general and plausible synthetic route involves the tosylation of the parent amine, 3-methyl-1H-pyrazol-5-amine. The reaction would proceed via the nucleophilic attack of one of the pyrazole's nitrogen atoms or the exocyclic amine group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The regioselectivity of this reaction can be influenced by the reaction conditions.

A related synthesis of a more substituted analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has been reported and can serve as a model for the synthesis of the title compound.<sup>[1]</sup> This procedure involves the reaction of the corresponding aminopyrazole with p-toluenesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as acetonitrile.

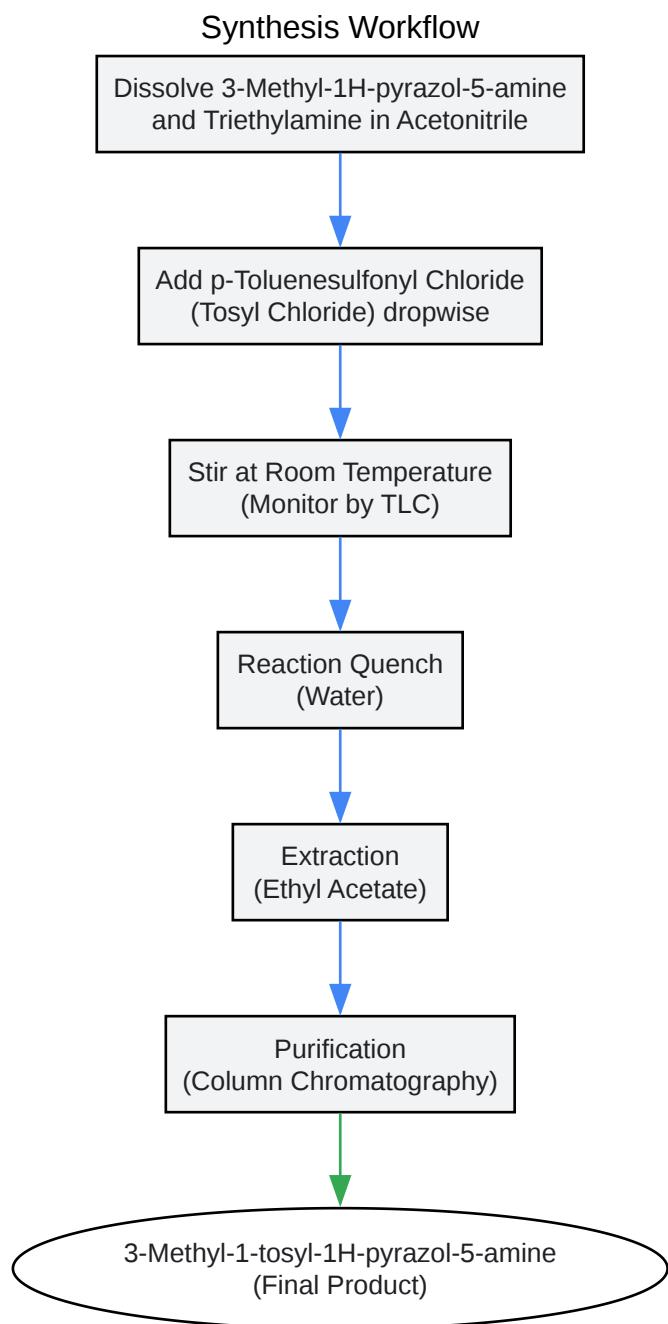
Hypothetical Experimental Protocol for the Synthesis of **3-Methyl-1-tosyl-1H-pyrazol-5-amine**:

- Materials:
  - 3-Methyl-1H-pyrazol-5-amine
  - p-Toluenesulfonyl chloride (TsCl)

- Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable base (e.g., pyridine)
- Anhydrous acetonitrile or dichloromethane (DCM) as solvent
- Standard laboratory glassware and work-up reagents

- Procedure:
  - To a solution of 3-methyl-1H-pyrazol-5-amine in anhydrous acetonitrile, an equimolar amount or a slight excess of triethylamine is added.
  - The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
  - p-Toluenesulfonyl chloride, dissolved in a minimal amount of anhydrous acetonitrile, is added dropwise to the reaction mixture.
  - The reaction is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  - The crude product is then purified by column chromatography on silica gel to afford the desired **3-Methyl-1-tosyl-1H-pyrazol-5-amine**.

Logical Workflow for the Proposed Synthesis:



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Caption: Proposed synthetic workflow for **3-Methyl-1-tosyl-1H-pyrazol-5-amine**.

## Spectroscopic Data

While specific spectra for **3-Methyl-1-tosyl-1H-pyrazol-5-amine** are not readily available in the public domain, a certificate of analysis from a commercial supplier indicates that the <sup>1</sup>H NMR

and LCMS data are consistent with the structure. Based on the structure, the following characteristic signals would be expected:

- $^1\text{H}$  NMR: Signals corresponding to the methyl protons on the pyrazole ring, the methyl protons on the tosyl group, the aromatic protons of the tosyl group, the proton on the pyrazole ring, and the amine protons.
- $^{13}\text{C}$  NMR: Resonances for the carbon atoms of the pyrazole ring, the tosyl group (including the methyl and aromatic carbons), and the carbon attached to the methyl group.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, S=O stretching of the sulfonyl group, and C=C and C-N stretching of the pyrazole ring.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (251.31 g/mol ).

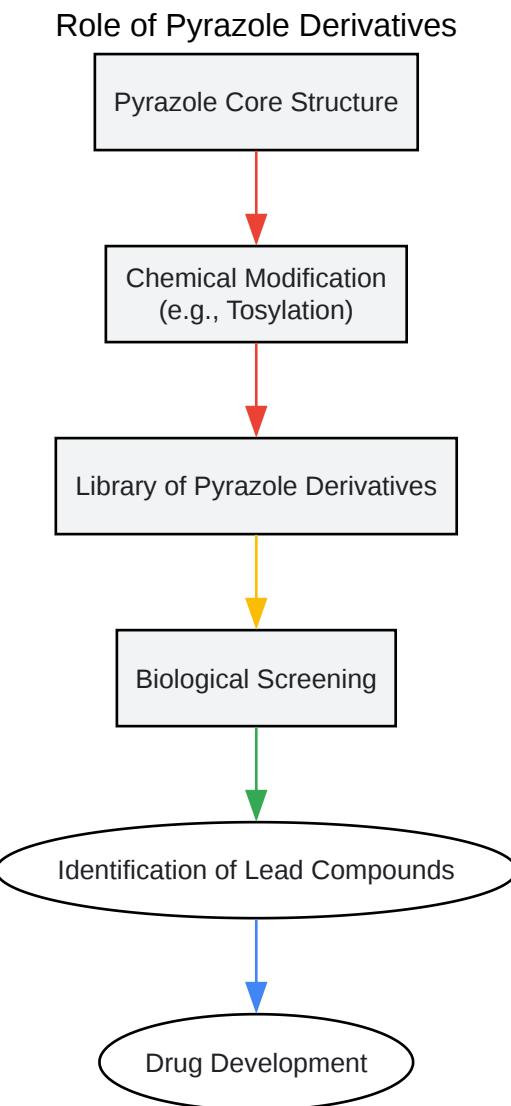
## Biological Activity and Potential Applications

The biological activity of **3-Methyl-1-tosyl-1H-pyrazol-5-amine** has not been specifically reported. However, the broader class of pyrazole derivatives is known to possess a wide range of pharmacological properties, including but not limited to:

- Anti-inflammatory
- Analgesic
- Anticancer
- Antimicrobial
- Antiviral

The tosyl group can influence the biological activity by altering the molecule's interaction with biological targets and its pharmacokinetic profile. Given its structural features, **3-Methyl-1-tosyl-1H-pyrazol-5-amine** could be investigated as an intermediate in the synthesis of more complex, biologically active molecules or evaluated for its own therapeutic potential. Pyrazole-sulfonamide hybrids, for instance, have shown promising anticancer activity.[\[1\]](#)

Logical Relationship of Pyrazole Derivatives in Drug Discovery:



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Caption: The central role of pyrazole derivatives in the drug discovery process.

## Conclusion

**3-Methyl-1-tosyl-1H-pyrazol-5-amine** is a compound of interest for chemical and pharmaceutical research. While detailed experimental data on its physicochemical properties and a specific, published synthesis protocol are currently limited, its structural relationship to a wide range of biologically active pyrazole derivatives suggests its potential as a building block

for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile.

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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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